molecular formula C4H3ClN2O B045603 5-Chloro-1-oxidopyrimidin-1-ium CAS No. 114969-48-1

5-Chloro-1-oxidopyrimidin-1-ium

Cat. No.: B045603
CAS No.: 114969-48-1
M. Wt: 130.53 g/mol
InChI Key: INXWHMGZXUDBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-oxidopyrimidin-1-ium is a pyrimidine derivative characterized by a chlorine substituent at position 5 and an oxidized oxygen atom at position 1, forming a cationic species. While the free cation is rarely isolated, its hydrochloride salt, 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3), is a stable and commercially available form. This compound has the molecular formula C₄H₄Cl₂N₂O and is typically supplied at 95% purity in quantities of 1g, 5g, or 25g . Pyrimidine derivatives like this are critical intermediates in pharmaceutical synthesis, particularly for antiviral and anticancer agents, due to their ability to mimic nucleobases in biological systems.

The structural features of this compound include:

  • Heterocyclic pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Electron-withdrawing substituents: The chlorine atom at position 5 enhances electrophilic reactivity, while the oxidized oxygen at position 1 stabilizes the cationic charge.

Properties

CAS No.

114969-48-1

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H

InChI Key

INXWHMGZXUDBEU-UHFFFAOYSA-N

SMILES

C1=C(C=[N+](C=N1)[O-])Cl

Canonical SMILES

C1=C(C=[N+](C=N1)[O-])Cl

Synonyms

Pyrimidine, 5-chloro-, 1-oxide (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .

Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.

    Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxyacids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Higher oxidized pyrimidine derivatives.

    Reduction: 5-Hydroxypyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropyrimidine 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Heterocyclic Core

  • Pyrimidine vs. Pyrrolopyridine : The pyrimidine core in this compound is planar and aromatic, facilitating π-stacking interactions in biological targets. In contrast, the pyrrolopyridine system introduces a five-membered pyrrole ring fused to pyridine, creating a bicyclic structure with enhanced conformational flexibility .

Substituent Effects

  • Electrophilic Reactivity: The chlorine atom in both compounds directs electrophilic substitution.
  • Charge Distribution : The oxidized oxygen in this compound generates a cationic charge, enhancing solubility in polar solvents. The pyrrolopyridine derivative lacks such ionization, relying on halogen bonding for solubility.

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